7-(2,4-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(2,4-Dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused bicyclic core structure with a carboxamide group at position 6, a 2,4-dimethoxyphenyl substituent at position 7, and methyl and phenyl groups at positions 5 and 2, respectively (Fig. 1). Its structural complexity arises from the integration of methoxy and phenyl groups, which influence electronic properties, solubility, and binding interactions with biological targets.
Properties
IUPAC Name |
7-(2,4-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-17-23(26(33)29-19-12-8-5-9-13-19)24(21-15-14-20(34-2)16-22(21)35-3)32-27(28-17)30-25(31-32)18-10-6-4-7-11-18/h4-16,24H,1-3H3,(H,29,33)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUIHBUMAMXFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=C(C=C(C=C4)OC)OC)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates. This results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within the cells.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a critical biochemical pathway in cells. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, preventing cells from dividing and proliferating. This disruption can lead to the induction of apoptosis, or programmed cell death, particularly in cancer cells.
Pharmacokinetics
These properties can help predict the observed antitumor activity.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM.
Biological Activity
The compound 7-(2,4-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions that can vary based on the substituents on the aromatic rings. The target compound can be synthesized through a reaction involving 2-amino-5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine as an intermediate. The general synthetic route includes:
- Formation of the Triazolo-Pyrimidine Core : Utilizing appropriate aryl aldehydes and amines under controlled conditions.
- Substitution Reactions : Modifying the C-5 and C-7 positions to introduce the dimethoxyphenyl and diphenyl groups.
- Carboxamide Formation : Finalizing the structure by converting suitable precursors into carboxamide derivatives.
Key Reaction Conditions
- Solvents : Commonly used solvents include ethanol and acetic acid.
- Catalysts : Various catalysts can enhance reaction efficiency and yield.
Antiviral Activity
The compound has shown promising results in inhibiting viral replication. Studies indicate that derivatives of triazolo[1,5-a]pyrimidines possess antiviral properties against several viruses, including influenza and HIV. For instance:
- Influenza Virus Inhibition : A related compound demonstrated an IC50 value of 3.5 µM against HIV-1, indicating potential for antiviral applications in respiratory viruses as well .
- Mechanism of Action : The antiviral activity is attributed to the inhibition of viral protein interactions essential for replication.
Anticancer Properties
Triazolo-pyrimidines have also been explored for their anticancer potential:
- Cell Line Studies : Compounds from this class have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), showing significant cytotoxicity with IC50 values ranging from 45 to 97 nM .
- Mechanism : The anticancer activity is often linked to their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Other Biological Activities
In addition to antiviral and anticancer properties, this compound class has been associated with:
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory activity by modulating cytokine production.
- CNS Activity : Some triazolo-pyrimidines have been identified as potential anxiolytic agents.
Study 1: Antiviral Activity Assessment
A study evaluated the antiviral efficacy of a series of triazolo[1,5-a]pyrimidines against influenza virus. The results indicated that modifications at the C-7 position significantly enhanced antiviral potency.
| Compound | IC50 (µM) | Viral Target |
|---|---|---|
| Compound A | 3.5 | HIV |
| Compound B | 2.0 | Influenza |
| Compound C | 0.41 | RNase H |
Study 2: Anticancer Efficacy
Research focused on the cytotoxic effects of triazolo-pyrimidine derivatives on MCF-7 cells revealed that specific substitutions at the C-5 position led to improved cell viability inhibition.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound D | 45 | MCF-7 |
| Compound E | 99 | HCT-116 |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 2,4-dimethoxyphenyl group distinguishes it from analogues with 3,4,5-trimethoxyphenyl (5a) or 4-dimethylaminophenyl (16) substituents. Methoxy groups enhance solubility and modulate electron density, while dimethylamino groups may improve membrane permeability .
- Carboxamide vs. Ester : Replacing the ethyl ester () with a carboxamide group (target compound) likely enhances hydrogen-bonding capacity and target affinity .
- Synthetic Yields : Yields for triazolopyrimidine carboxamides range from 33% to 66%, influenced by steric hindrance and reaction conditions (e.g., solvent, catalyst) .
Key Observations :
- Methoxy Positioning : The 3,4,5-trimethoxyphenyl group in 5a enhances tubulin-binding affinity compared to the target compound’s 2,4-dimethoxy configuration .
- Thioether Modifications : Compounds like 2j and 16 demonstrate that sulfur-containing side chains improve bioavailability and target engagement, particularly in oncology applications .
Structural and Functional Insights
- Steric Considerations : The N,2-diphenyl substitution may introduce steric bulk, affecting binding pocket compatibility compared to smaller substituents (e.g., methyl or acetyl groups) .
- Thermal Stability : Analogues with methoxy groups exhibit higher thermal stability (e.g., 5a: mp ~250°C) compared to alkylthio derivatives (2j: mp ~225°C) due to enhanced crystallinity .
Q & A
Q. What are the standard protocols for synthesizing triazolo[1,5-a]pyrimidine derivatives like the target compound?
The synthesis typically involves multicomponent reactions (MCRs) using green chemistry principles. For example, a mixture of water/ethanol (1:1 v/v) under reflux with 4,4’-trimethylenedipiperidine (TMDP) as a catalyst yields high-purity products. TMDP acts as a dual Lewis base and hydrogen-bond acceptor-donor, enabling efficient cyclization while reducing toxicity compared to traditional catalysts like piperidine . Reaction monitoring via TLC and purification via recrystallization (e.g., ethanol/DMF) are recommended .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., dihydro-pyrimidine protons at δ 4.2–5.1 ppm) .
- Microanalysis : For elemental composition validation (C, H, N) .
- IR Spectroscopy : To identify functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) and triazole rings (C-N stretches ~1500 cm⁻¹) .
Q. How does the 2,4-dimethoxyphenyl substituent influence the compound’s reactivity?
Methoxy groups enhance electron density in the pyrimidine ring, stabilizing intermediates during cyclization. This substituent also affects solubility in polar solvents (e.g., ethanol/water), facilitating greener synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for triazolo[1,5-a]pyrimidine derivatives under varying solvent systems?
Conflicting yields often arise from solvent polarity and catalyst recyclability. For instance, TMDP in molten state (65°C) achieves >85% yield due to enhanced mass transfer, while aqueous ethanol systems (~70% yield) may require longer reaction times. Systematic comparison using kinetic studies (e.g., time vs. conversion) and catalyst recycling tests (up to 5 cycles without activity loss) is advised .
Q. What strategies optimize the regioselectivity of carboxamide formation in similar triazolo-pyrimidines?
Regioselectivity is controlled by:
- Base Strength : TMDP’s moderate basicity minimizes side reactions (e.g., over-alkylation) compared to stronger bases like piperidine .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) ensures selective amide bond formation .
- Protecting Groups : Boc (tert-butoxycarbonyl) groups stabilize intermediates during multi-step syntheses .
Q. How do structural modifications (e.g., methyl or phenyl groups) impact biological activity?
- Methyl Groups : Improve metabolic stability by reducing cytochrome P450 interactions .
- Phenyl Substituents : Enhance π-π stacking with enzyme active sites (e.g., kinase inhibition) . Computational docking studies (e.g., AutoDock Vina) and in vitro assays (e.g., IC₅₀ measurements) are critical for validating these effects .
Data Contradiction Analysis
Q. Why do some studies report TMDP as a “low-toxicity” catalyst while others highlight safety concerns?
TMDP’s lower volatility and non-flammability make it safer than piperidine, but its LD₅₀ (oral, rat) of 320 mg/kg still warrants caution. Contradictions arise from differing institutional safety protocols (e.g., handling in fume hoods vs. open bench). Always consult SDS sheets and conduct toxicity screenings (e.g., Ames test) for lab-specific risk assessment .
Methodological Recommendations
Q. What experimental design principles mitigate byproduct formation in triazolo-pyrimidine synthesis?
- Stoichiometric Precision : Maintain a 1:1 ratio of aldehyde to triazole precursors to avoid oligomerization .
- Solvent-Free Conditions : Molten TMDP reduces side reactions (e.g., hydrolysis) compared to solvent-mediated systems .
- In Situ Monitoring : Use HPLC-MS to detect intermediates like 4,7-dihydro adducts .
Structural and Functional Insights
Q. How does the 4,7-dihydro configuration influence the compound’s electronic properties?
The dihydro moiety introduces partial saturation, reducing aromaticity and increasing nucleophilicity at the pyrimidine C6 position. This enhances reactivity toward electrophiles (e.g., carboxamide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
